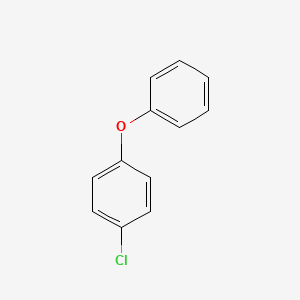

4-Chlorodiphenyl ether

Description

Significance of Chlorinated Diphenyl Ethers as Environmental Contaminants

Chlorinated diphenyl ethers (CDEs) are recognized for their widespread presence and potential risks to ecosystems and human health. mdpi.com Their chemical stability and resistance to degradation contribute to their persistence in the environment. ontosight.ai Like the well-studied polychlorinated biphenyls (PCBs), CDEs can undergo long-range transport, leading to their detection in remote areas, far from their original sources. nih.gov

One of the primary concerns associated with CDEs is their ability to bioaccumulate and biomagnify within food chains. nih.gov This means that their concentration increases in organisms at successively higher trophic levels. They have been detected in various environmental matrices, including water, sediment, soil, the atmosphere, and a range of biological samples. nih.gov The presence of these compounds in the food chain, particularly in fish and birds, raises concerns about potential human exposure. nih.govtandfonline.com

Studies have indicated that exposure to certain CDEs can lead to a variety of adverse health effects in organisms, including:

Hepatic oxidative stress nih.gov

Immunosuppression nih.govtandfonline.com

Endocrine disruption ontosight.ainih.gov

Growth retardation and malformations nih.gov

Reduced fertility and increased mortality nih.gov

The environmental and health impacts of CDEs have prompted regulatory bodies like the U.S. Environmental Protection Agency (EPA) to investigate their effects. ontosight.ai

Historical Context of 4-Chlorodiphenyl Ether Research and Related Compounds

Interest in the environmental impact and potential human health effects of polychlorinated diphenyl ethers (PCDPEs), including this compound, grew substantially during the 1980s and 1990s. accustandard.com The widespread occurrence of these compounds was largely attributed to their presence as impurities in commercial products such as chlorophenoxy acid herbicides and chlorophenol-based wood preservatives. accustandard.com Another significant source was the formation of these compounds in PCB transformer oil. accustandard.com

Early research focused on identifying and quantifying CDEs in various environmental samples. For instance, they were found in Great Lakes fish, which spurred toxicological assessments to understand their potential risks. nih.govtandfonline.com The synthesis of various chlorinated diphenyl ether congeners for research purposes was described as early as 1976. nih.gov

The banning of PCBs and many chlorophenol products in most countries since the 1990s has led to a decrease in the accumulation of CDEs in the environment. accustandard.com However, their persistence means that they remain a subject of study due to potential health effects from dietary intake. accustandard.com Early pharmacokinetic studies in the late 1980s on rats investigated the metabolic disposition of 14C-labeled this compound, revealing its rapid decay in the blood but slow excretion from the body. nih.gov These studies identified 4'-hydroxy-4-CDE as the major metabolite. nih.gov

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound and related compounds continues to evolve, with a focus on understanding their environmental fate, biodegradation, and potential for human exposure. Recent studies have explored the concentrations of polychlorinated diphenyl ethers (PCDEs) in various foodstuffs, identifying fish and shellfish as potential sources of dietary exposure. researchgate.net

Biodegradation studies are a key area of current research. Investigations into the ability of environmental bacterial strains to degrade 4-monohalogenated diphenyl ethers have shown promising results. mdpi.com For example, research has demonstrated that Pseudomonas fluorescens B01 can achieve high levels of this compound biodegradation, particularly under co-metabolic conditions with phenol (B47542). mdpi.com Such research is crucial for developing potential bioremediation strategies.

Future research will likely focus on several key areas:

Comprehensive Risk Assessment: Although some toxicological data exists, there is a need for more comprehensive assessments of the long-term health risks to humans and wildlife from exposure to low levels of CDEs.

Metabolism and Transformation Products: Further investigation into the metabolism of CDEs and the environmental fate of their transformation products, such as hydroxylated and methoxylated PCDEs, is necessary. nih.gov

Advanced Analytical Techniques: The development of more sensitive and specific analytical methods will aid in the detection and quantification of a wider range of CDE congeners in complex environmental and biological matrices.

Global Distribution and Transport: Continued monitoring of CDE levels in different parts of the world will provide a clearer picture of their global distribution and long-range transport patterns.

The ongoing research into this compound and its relatives is essential for informing environmental policies and protecting public health.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Linear Formula | ClC₆H₄OC₆H₅ |

| CAS Number | 7005-72-3 |

| Molecular Weight | 204.65 g/mol |

| Boiling Point | 161-162 °C at 19 mmHg |

| Density | 1.193 g/mL at 25 °C |

| Refractive Index | n20/D 1.587 |

| Form | Liquid |

Source: Sigma-Aldrich sigmaaldrich.com

Table 2: Investigated Chlorinated Diphenyl Ether Congeners in a Rat Toxicological Study

| Compound | Abbreviation |

| 2,2',4,4',6-pentachlorodiphenyl ether | CDE1 |

| 2,2',4,4',5,6-hexachlorodiphenyl ether | CDE2 |

| 2,2',3,3',4,6'-hexachlorodiphenyl ether | CDE3 |

Source: PubMed nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPNJCAMHOJTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Record name | 4-CHLOROPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052447 | |

| Record name | 4-Chlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-chlorophenyl phenyl ether appears as liquid. Density 1.193 g / cm3. Insoluble or slightly soluble in water., Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | 4-CHLOROPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Chlorophenyl phenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

543 to 545 °F at 760 mmHg (NTP, 1992), 284-5 °C | |

| Record name | 4-CHLOROPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

3.3 mg/l @ 25 °C | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2026 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.2026 @ 15 °C | |

| Record name | 4-CHLOROPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0027 [mmHg], 0.0027 torr @ 25 °C (calc) | |

| Record name | p-Chlorophenyl phenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

7005-72-3, 55398-86-2 | |

| Record name | 4-CHLOROPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorophenyl phenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7005-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorophenyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007005723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodiphenyl ether (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055398862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorodiphenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-phenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AY689Y3GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-8 °C | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Occurrence and Distribution of 4 Chlorodiphenyl Ether

Sources and Pathways of 4-Chlorodiphenyl Ether Introduction into the Environment

The introduction of this compound into the environment is primarily linked to industrial manufacturing processes, either as an impurity in commercial products or as a byproduct of chemical synthesis.

This compound has been identified as an impurity in technical grade chlorophenol formulations. Chlorophenols are widely used as intermediates in the synthesis of pesticides, dyes, and other chemicals. During the production of chlorophenols, unintended side reactions can lead to the formation of various chlorinated compounds, including PCDEs such as this compound. The concentration of these impurities can vary depending on the manufacturing process and the purity of the final product. While specific quantitative data for this compound as an impurity in all relevant commercial products is not extensively documented in publicly available literature, the presence of PCDEs in these products constitutes a significant pathway for their release into the environment.

The formation of this compound can occur during certain industrial chemical syntheses. One notable process is the Ullmann condensation, a reaction used to form diaryl ethers. This reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst. In the synthesis of other diphenyl ether derivatives, this compound can be formed as an unintended byproduct. For example, in the production of certain herbicides and fungicides that have a diphenyl ether structure, impurities from starting materials or side reactions can lead to the generation of monochlorinated diphenyl ethers.

Municipal and industrial wastewater are significant conduits for the release of this compound into aquatic environments. Industrial facilities that manufacture or use chlorophenols and related chemicals may discharge effluents containing this compound. A screening study of pretreated industrial wastewater in northwestern Washington State detected the presence of 4-Chlorophenyl-phenylether, indicating its release from industrial sources. While specific concentrations in industrial effluents are not widely reported, the detection confirms this pathway.

Sewage treatment plants (STPs) receive wastewater from both domestic and industrial sources. While STPs are designed to remove many contaminants, some persistent organic pollutants like this compound may not be completely eliminated. Consequently, both treated effluents and sewage sludge can be sources of this compound to the environment. Studies on sewage sludge have frequently detected a range of persistent organic pollutants, and while specific data for this compound is limited, the presence of other PCDEs suggests it may also be present.

Environmental Compartmentalization and Global Transport of this compound

Once released into the environment, this compound partitions between different environmental media, including water, sediment, and the atmosphere, and has the potential for long-range transport.

Due to its relatively low water solubility and hydrophobic nature, this compound tends to adsorb to particulate matter in aquatic systems and accumulate in sediments. While comprehensive monitoring data specifically for this compound is scarce, studies on the broader class of PCDEs have demonstrated their widespread presence in both freshwater and marine environments. For instance, total PCDEs have been detected in the Yangtze River in China, with concentrations varying between high and low water periods.

Table 1: Concentrations of Total Polychlorinated Diphenyl Ethers (PCDEs) in the Yangtze River, China

| Environmental Compartment | Water Period | Concentration Range |

|---|---|---|

| Water | Low Water | 1.15 - 1.80 µg/L |

| Water | High Water | 0.73 - 1.30 µg/L |

| Sediment | Low Water | 1.58 - 3.98 µg/kg |

Note: Data represents the sum of 15 PCDE congeners. Specific concentrations for this compound were not reported in this study.

The data indicates that PCDEs are persistent in aquatic ecosystems, with sediments acting as a significant sink. The concentrations in both water and sediment are influenced by hydrological conditions.

The physicochemical properties of this compound, such as its semi-volatility, suggest that it has the potential for long-range atmospheric transport. This is a characteristic shared by many persistent organic pollutants (POPs), allowing them to be transported far from their original sources. The process involves volatilization from contaminated surfaces (e.g., soil, water) into the atmosphere, transport with air currents, and subsequent deposition in remote areas.

Detection in Terrestrial Matrices (Soil)

One of the most comprehensive studies on the presence of PCDEs in soil was conducted at five contaminated sawmill sites in Sweden. This research was prompted by the historical use of chlorophenol-based wood preservatives, which are known to contain PCDEs as impurities. The analysis of soil samples from these sites revealed the presence of 19 different PCDE congeners.

The total concentration of these 19 PCDEs in the soil samples varied significantly, ranging from less than 38 micrograms per kilogram (µg/kg) of dry weight soil to as high as 6800 µg/kg. nih.gov This wide range in concentrations highlights the variability of contamination levels depending on the specific history and operational practices of each site.

While the aforementioned study provides a total concentration for a suite of PCDEs, it underscores the potential for individual congeners like this compound to be present in such contaminated soils. The composition of PCDEs in the environment is often linked to the composition of the original contaminating product. Therefore, soils contaminated with chlorophenol formulations are a primary focus for detecting this compound.

Further research focusing on the congener-specific analysis of PCDEs in soil is necessary to provide a more detailed understanding of the distribution and concentration of this compound in terrestrial environments. Such studies would allow for a more precise assessment of its environmental fate and potential for transport.

Below is a summary of the findings from the Swedish sawmill study:

| Study Location | Number of Sites | Analytes | Concentration Range (µg/kg dry weight) |

| Contaminated Sawmill Sites, Sweden | 5 | 19 Polychlorinated Diphenyl Ether (PCDE) congeners | <38 - 6800 |

Environmental Fate and Transformation of 4 Chlorodiphenyl Ether

Abiotic Degradation Pathways of 4-Chlorodiphenyl Ether

Abiotic degradation involves non-biological processes that break down chemical compounds. For this compound, the primary abiotic pathway is photolysis, while oxidation and hydrolysis play less significant roles in environmental systems. epa.gov

Photolytic Transformation Mechanisms

Photolysis, or degradation by light, is a key transformation mechanism for this compound in the environment. epa.gov Theoretical investigations suggest three potential direct photolysis pathways for polychlorinated diphenyl ethers (PCDEs) in general: photodechlorination, C-O bond photodissociation, and the formation of polychlorinated dibenzofurans. researchgate.net The photoactivity of PCDEs tends to increase with a higher degree of chlorination. researchgate.net

A primary outcome of the photolysis of this compound is dechlorination, where the chlorine atom is removed from the aromatic ring. chemicalbook.comacs.org In a methanolic solution, UV irradiation leads to the formation of diphenyl ether. chemicalbook.com When photolysis occurs in an aqueous solution containing acetonitrile (B52724), the products identified are 4-hydroxybiphenyl ether and chloride ions. chemicalbook.com For chlorinated diphenyl ethers, photodechlorination is considered a major degradation reaction. acs.org In addition to simple dechlorination, ether bond cleavage can also occur, leading to the formation of products like phenol (B47542) and catechol from the completely dechlorinated parent compound, diphenyl ether. acs.org

Table 1: Photolytic Transformation Products of this compound

| Solvent/Medium | UV Conditions | Products Formed | Reference |

|---|---|---|---|

| Methanol (B129727) | UV light (λ >290 nm) | Diphenyl ether | chemicalbook.com |

| Aqueous solution with 10% acetonitrile | UV light (λ = 230–400 nm) | 4-hydroxybiphenyl ether, Chloride ion | chemicalbook.com |

The solvent system plays a critical role in determining the products of UV-induced degradation. As noted, irradiation in an organic solvent like methanol primarily results in reductive dechlorination to form diphenyl ether. chemicalbook.com In contrast, photolysis in an aqueous environment can lead to hydroxylation, producing 4-hydroxybiphenyl ether. chemicalbook.com This indicates that the surrounding medium influences the reaction pathways, with aqueous systems facilitating nucleophilic substitution of the chlorine atom by a hydroxyl group.

Biotic Degradation and Biotransformation of this compound

Biotic degradation involves the breakdown of compounds by living organisms, primarily microorganisms. Several bacterial and fungal species have demonstrated the ability to transform or degrade this compound, often through co-metabolism.

Microbial Biodegradation of this compound

The biodegradation of this compound has been observed in various microorganisms, though the efficiency and pathways differ. In some studies using settled domestic wastewater, significant biodegradation was not observed. chemicalbook.com However, other research has identified specific strains capable of extensive degradation. A half-life of 4.0 hours was reported in activated sludge, suggesting that acclimated microbial populations can break down the compound rapidly. chemicalbook.com

Bacterial degradation is a key process. The bacterium Sphingomonas sp. strain SS3 can co-metabolically degrade this compound, with the initial attack involving dioxygenation on either the halogenated or non-halogenated ring, producing intermediates such as phenol, catechol, and 4-chlorocatechol. asm.org Another study found that Pseudomonas fluorescens B01 achieved 96% degradation of this compound in a co-metabolic culture with phenol. mdpi.com The copper-resistant bacterium Erwinia sp. strain CU3614 has also been shown to degrade this compound. oup.com

Fungi, particularly white-rot fungi, are also capable of transforming this compound. Trametes versicolor can oxidize this compound via hydroxylation on the non-halogenated ring, followed by a ring-cleavage step. researchgate.netresearchgate.net This process leads to the formation of intermediates including 4-chlorophenol (B41353) and chlorinated ring cleavage products like the chlorinated analogue of 2-hydroxy-4-phenoxymuconic acid. researchgate.net This transformation is believed to be mediated by the intracellular enzyme cytochrome P450 monooxygenase. researchgate.netresearchgate.net

Table 2: Microbial Degradation of this compound by Different Strains

| Microorganism | Condition | Degradation Extent / Products | Reference |

|---|---|---|---|

| Pseudomonas fluorescens B01 | Co-metabolic culture with phenol | 96% degradation | mdpi.com |

| Activated Sludge | Not specified | Half-life of 4.0 hours | chemicalbook.com |

| Sphingomonas sp. strain SS3 | Co-metabolism | Phenol, catechol, halophenol, halocatechol | asm.org |

| Erwinia sp. strain CU3614 | Not specified | Demonstrated degradation ability | oup.com |

| Trametes versicolor | Fungal culture | 4-chlorophenol, chlorinated ring cleavage products | researchgate.net |

| Settled domestic wastewater | Incubation at 25 °C | Not significant | chemicalbook.com |

Elucidation of Metabolic Pathways and Intermediate Metabolites

The initial step in the bacterial degradation of this compound often involves a dioxygenation reaction. asm.orgmdpi.com This enzymatic attack can occur on either the chlorinated or non-chlorinated aromatic ring. asm.org In Sphingomonas sp. strain SS3, the degradation is initiated by a 1,2-dioxygenation, which leads to the formation of unstable phenolic hemiacetals. asm.orgnih.gov This is followed by cleavage of the ether bond.

In fungi like Trametes versicolor, the initial attack is a hydroxylation reaction, which then leads to ring cleavage. researchgate.netresearchgate.net The degradation of diphenyl ethers by Sphingobium phenoxybenzoativorans SC_3 involves a novel ring cleavage dioxygenase that catalyzes a continuous two-step dioxygenation process. asm.org This process results in the cleavage of the C-1a—C-2 bond to form 2,4-hexadienal (B92074) phenyl ester. asm.org

During the microbial degradation of this compound, several phenolic and halogenated phenolic intermediates are formed. In the degradation by Sphingomonas sp. strain SS3, phenol and catechol have been identified as intermediates. nih.gov The transformation of 4-CDE by this strain also yields halophenols and halocatechols. asm.orgnih.gov

The fungus Trametes versicolor has been shown to produce 4-chlorophenol as an intermediate from the degradation of 4-CDE. researchgate.net Similarly, the degradation of di- and tri-chlorinated diphenyl ethers by Sphingomonas sp. strain SS33 also results in the formation of the respective (halo-)phenols and (halo-)catechols. nih.gov In rat metabolism studies, 4'-hydroxy-4-chlorodiphenyl ether was identified as the major metabolite. nih.gov

Table 2: Key Intermediate Metabolites in this compound Degradation

| Intermediate Metabolite | Precursor Compound | Degrading Organism/System |

| Phenol | This compound | Sphingomonas sp. strain SS3 nih.gov |

| Catechol | This compound | Sphingomonas sp. strain SS3 nih.gov |

| 4-Chlorophenol | This compound | Trametes versicolor researchgate.net |

| 4-Chlorocatechol | This compound | Sphingomonas sp. strain SS33 nih.gov |

| 4'-hydroxy-4-chlorodiphenyl ether | This compound | Rat liver microsomes nih.gov |

| 2,4-dichlorophenol | Irgasan DP 300 | Rat nih.govtandfonline.com |

| 4-(4-chlorophenoxy)-2-hydroxymuconic acid | This compound | Trametes versicolor researchgate.net |

| 6-carboxy-4-(4-chlorophenoxy)-2-pyrone | This compound | Trametes versicolor researchgate.net |

Following the initial ring cleavage, muconic acid derivatives are often formed. In the degradation of this compound by Trametes versicolor, chlorinated derivatives of 2-hydroxy-4-phenoxymuconic acid are produced. researchgate.net This indicates that the cleavage occurs on the non-halogenated ring. researchgate.net

The formation of lactones is another key step in the metabolic pathway. Trametes versicolor transforms 4-CDE into the analogous chlorinated version of 6-carboxy-4-phenoxy-2-pyrone, which is a lactone of a phenoxymuconic acid derivative. researchgate.netresearchgate.net The formation of β-lactones is a known pathway in the production of various chemicals. mdpi.com The presence of these muconic acid derivatives and lactones provides further evidence for the ortho-cleavage pathway in the degradation of the aromatic rings of this compound.

Factors Influencing Biodegradability (e.g., Substituent Effects)

The biodegradability of diphenyl ether and its derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. The presence of a halogen, such as chlorine, can alter the molecule's susceptibility to microbial attack.

Research has demonstrated the capability of the white-rot fungus Trametes versicolor to oxidize this compound. researchgate.net This fungus transforms this compound into hydroxylated products on the non-halogenated ring, and subsequently to chlorinated ring-cleavage products. researchgate.net In comparison, the unhalogenated diphenyl ether is degraded by the same fungus to 2- and 4-hydroxydiphenyl ether. researchgate.net This suggests that while the chlorine substituent does not completely inhibit degradation, it directs the initial enzymatic attack to the unsubstituted ring. researchgate.net

Similarly, studies with the bacterium Pseudomonas fluorescens B01 have shown a high biodegradation rate for this compound, reaching 96% in a co-metabolic culture with phenol after 14 days. mdpi.com This was notably higher than the degradation of 4-bromodiphenyl ether (88%) and the parent diphenyl ether (around 45%) under the same conditions. mdpi.com This indicates that for this strain, the presence and type of halogen substituent can significantly impact the extent of degradation. mdpi.com The study also observed that the activity of 1,2-dioxygenase was higher than 2,3-dioxygenase during the degradation of 4-monohalogenated diphenyl ethers, and the presence of a co-substrate enhanced this activity. mdpi.com

Furthermore, the bacterium Sphingomonas sp. strain SS3 can utilize this compound as a sole source of carbon and energy, a capability it also exhibits with 4-fluoro and, to a lesser extent, 4-bromo derivatives. researchgate.net This strain attacks the diphenyl ether structure via a 1,2-dioxygenation mechanism, leading to the formation of phenols and catechols. researchgate.net The ability of Sphingomonas sp. strain SS33 to grow on 4,4'-dichlorodiphenyl ether, albeit after an adaptation period, further underscores the influence of the degree and position of halogenation on biodegradability. asm.org The degradation of dihalogenated diphenyl ethers by this strain also proceeds through the formation of corresponding phenols and catechols. asm.org

Sorption and Sequestration of this compound in Environmental Media

The environmental distribution of this compound is largely governed by its tendency to sorb to solid phases, a process influenced by the compound's physicochemical properties and the characteristics of the environmental media.

Adsorption to Organic Rich Sediments and Suspended Particulate Matter

Due to their hydrophobic nature, polychlorinated diphenyl ethers (PCDEs), including this compound, have a strong affinity for environments rich in organic matter, such as sediments and suspended particulate matter (SPM). nih.gov This leads to their accumulation in these compartments, reducing their concentration in the aqueous phase. publications.gc.ca

Studies on the environmental fate of 4-chlorophenyl phenyl ether have indicated significant sorption to organic materials. For instance, in biodegradation studies using sludge, a sediment-to-water distributional ratio of 4:1 was observed, highlighting its partitioning into the solid phase. The polarity and planar geometry of the molecule are thought to facilitate its adsorption to clay particles as well.

Research conducted in Chaohu Lake, China, detected PCDEs in both surface sediments and suspended particulate matter. nih.gov The mean total concentration of PCDEs in SPM was found to be 1.15 ng/g dry weight. nih.gov The presence of organic matter and minerals in SPM are the primary components that adsorb such organic pollutants, with high organic carbon content in SPM facilitating this process.

Adsorption Capacities of Activated Carbon

Activated carbon is a highly effective adsorbent for removing organic compounds like this compound from aqueous solutions due to its large surface area and porous structure. clemson.edu The adsorption capacity is influenced by factors such as the initial concentration of the contaminant, pH, and the specific properties of the activated carbon used. clemson.edu

The effectiveness of activated carbon for the removal of this compound has been quantified through adsorption isotherm studies. The Freundlich adsorption isotherm is commonly used to describe the adsorption behavior of organic compounds on activated carbon. For 4-chlorophenyl phenyl ether, the Freundlich adsorption isotherm constant (K) and the intensity of adsorption (1/n) have been determined. accessengineeringlibrary.com

Experimental data shows a significant adsorption capacity of granular activated carbon (GAC) for this compound. At an influent concentration of 1.0 mg/L and a neutral pH, the adsorption capacity has been reported to be 111 mg/g. accessengineeringlibrary.comepa.gov The adsorption capacity varies with the initial concentration of the compound in the water, as detailed in the table below.

| Influent Concentration (mg/L) | Adsorption Capacity (mg/g) |

|---|---|

| 1.0 | 111 |

| 0.1 | 61 |

| 0.01 | 33 |

| 0.001 | 18 |

This data clearly indicates that as the concentration of this compound in the water decreases, the amount of the compound that can be adsorbed per unit mass of activated carbon also decreases. This relationship is critical for designing effective water treatment systems using activated carbon. desotec.com

Bioaccumulation and Toxicokinetics of 4 Chlorodiphenyl Ether in Organisms

Bioaccumulation Potential in Aquatic Biota

The aquatic environment is a primary sink for many persistent organic pollutants, including 4-chlorodiphenyl ether. Its physicochemical properties, such as high lipophilicity, suggest a tendency to accumulate in the fatty tissues of aquatic organisms. mdpi.commdpi.com

Research has demonstrated the bioaccumulation of this compound in fish. epa.gov The uptake and accumulation of PCDEs in fish are considered to be comparable to that of polychlorinated biphenyls (PCBs). mdpi.com Studies on various fish species have confirmed the presence and accumulation of different chlorinated diphenyl ether congeners. For example, analyses of lake trout and walleye from the North American Great Lakes revealed total CDPE concentrations ranging from 4 to 126 μg/kg in whole fish, with the number of congeners detected increasing with the total concentration. oup.com

Toxicokinetic experiments have shown that the absorption rates of PCDEs in fish can be significant. mdpi.com Studies on juvenile Atlantic salmon indicated that chlorinated diphenyl ethers are readily taken up from the water, and they appear to be more persistent in the fish than corresponding PCBs. dtic.mil The process of uptake can occur directly from the surrounding water via the gills or through the consumption of contaminated food, a process known as biomagnification. wur.nl

The bioaccumulation factor (BAF) is a key metric used to quantify the potential of a chemical to accumulate in an organism from all environmental exposures, including water, food, and sediment. For 4-chlorophenyl phenyl ether, a bioconcentration factor (BCF), which measures uptake from water alone, has been reported to be 1200 L/kg. idaho.gov Other polychlorinated diphenyl ether congeners have shown high bioaccumulation potential, with some log BCF values exceeding 3.70 L/kg. mdpi.com For instance, the log BCF for 2,4,6-trichlorophenyl 4-chlorophenyl ether was measured at 4.09 in rainbow trout muscle. mdpi.com

The bioconcentration factor can be determined at steady-state, where the concentration of the chemical in the organism remains constant over time, or through kinetic methods. The kinetic BCF is calculated as the ratio of the first-order uptake rate constant (k1) to the first-order depuration rate constant (k2). service.gov.uk When first-order kinetics are applicable, the kinetic BCF should be equivalent to the steady-state BCF. service.gov.uk

Table 1: Bioaccumulation Factors for Chlorodiphenyl Ethers

| Compound | BCF (L/kg) | Organism | Reference |

|---|---|---|---|

| 4-Chlorophenyl phenyl ether | 1200 | Not Specified | idaho.gov |

| Polychlorinated Diphenyl Ethers (general) | 1001 - 32,000 | Fish | mdpi.com |

Toxicokinetic Modeling of this compound Disposition

Toxicokinetic models are essential for describing the absorption, distribution, metabolism, and excretion (ADME) of chemicals like this compound in organisms. These models help in understanding the fate of the compound within the body and predicting its persistence.

Studies in animal models, particularly rats, have provided insights into the absorption and distribution of this compound. Following intravenous administration, 14C-labeled this compound was found to decay rapidly from the blood, with no unchanged compound detected beyond two hours post-administration. nih.gov The disposition kinetics in rats were effectively described by a two-compartment open pharmacokinetic model. nih.gov

Research on other PCDEs in rats has shown a rapid transfer of the compound into the blood, liver, and muscle, with peak concentrations reached at approximately 8 hours. dtic.mil A slower incorporation was noted for adipose tissue and skin. dtic.mil This pattern highlights the rapid initial distribution to well-perfused organs followed by redistribution to fatty tissues.

The elimination of this compound from the body is a relatively slow process. In rats administered 14C-labeled this compound, approximately 41% of the dose was excreted in the urine and 33% in the feces over a one-week period. nih.gov The majority of the excreted radioactivity was in the form of metabolites rather than the parent compound. nih.gov

In aquatic species, depuration half-lives for other chlorinated diphenyl ethers have been determined. For example, in juvenile Atlantic salmon, the half-lives for 2,4,4'-trichlorodiphenyl ether and two tetrachlorodiphenyl ether congeners were 235 hours and 370 hours, respectively. dtic.mil The depuration rate constant (k2) is increasingly being considered as a metric for bioaccumulation potential, as it directly relates to the persistence of a chemical in an organism. service.gov.ukresearchgate.net

Table 2: Elimination and Half-Life Data for Chlorodiphenyl Ethers

| Compound | Organism | Route of Excretion | % of Dose Excreted (1 week) | Half-Life | Reference |

|---|---|---|---|---|---|

| This compound | Rat | Urine | ~41% | - | nih.gov |

| This compound | Rat | Feces | ~33% | - | nih.gov |

| 2,4,4'-Trichlorodiphenyl ether | Atlantic Salmon | - | - | 235 hours | dtic.mil |

| 2,3',4,4'-Tetrachlorodiphenyl ether | Atlantic Salmon | - | - | 370 hours | dtic.mil |

| 2,2',4,4',5-Pentachlorodiphenyl ether | Atlantic Salmon | - | - | 370 hours | dtic.mil |

Tissue-Specific Distribution and Retention Patterns

Following absorption, this compound and its congeners exhibit specific patterns of tissue distribution and retention. In rats, the highest post-absorptive concentrations of PCDEs were found in adipose tissue, followed by the skin, liver, muscle, and blood. dtic.mil This distribution pattern is consistent with the lipophilic nature of these compounds, which leads to their accumulation in fat-rich tissues. nih.gov

Studies with 14C-labeled 2,2',4,4',5-pentachlorodiphenyl ether showed a similar distribution, with the highest concentrations detected in adipose tissue, followed by the skin, liver, kidney, and muscle. dtic.mil The presence of this compound metabolites, such as 4'-hydroxy-4-chlorodiphenyl ether, which was identified as the major metabolite in rat urine, indicates that biotransformation plays a key role in its disposition and eventual elimination. nih.gov The study of contaminant distribution in various tissues is crucial for understanding bioaccumulation, identifying target organs, and evaluating potential effects. researchgate.net

Ecotoxicological and Biological Impact of 4 Chlorodiphenyl Ether

Aquatic Ecotoxicity Assessments of 4-Chlorodiphenyl Ether

The environmental presence of this compound and other haloethers raises concerns about their potential impact on aquatic ecosystems. Assessments of their ecotoxicity reveal varying degrees of harm to freshwater organisms.

Acute Toxicity to Freshwater Organisms

Acute toxicity studies measure the immediate harmful effects of a substance on an organism over a short period. For haloethers in general, data indicates that acute toxicity to freshwater aquatic life can occur at concentrations as low as 360 µg/l. epa.gov It is important to note that toxicity can vary between different species, and some may be more sensitive than those tested. epa.gov

While specific acute toxicity data for this compound is limited, studies on related compounds provide some insight. For instance, research on chloroalkyl ethers shows acute toxicity to freshwater life at concentrations as low as 238,000 µg/l. epa.gov The value of acute toxicity testing lies in its ability to provide a relative starting point for evaluating the environmental hazard of a chemical. usgs.gov It offers a rapid and cost-effective means to compare the toxicity of different chemicals and formulations under various environmental conditions. usgs.gov

Interactive Table: Acute Toxicity of Related Ether Compounds to Freshwater Organisms

| Compound | Organism | Exposure Duration | Effect | Concentration (µg/l) |

|---|---|---|---|---|

| bis(2-chloroethyl) ether | Daphnia magna | 48 hours | EC50 | 238,000 |

EC50 (Effective Concentration 50) is the concentration of a substance that causes a defined effect in 50% of the test population. LC50 (Lethal Concentration 50) is the concentration that is lethal to 50% of the test population.

Chronic Toxicity and Adverse Effects on Survival and Growth

Chronic toxicity evaluates the long-term adverse effects of a substance on an organism's survival, growth, and reproduction. europa.eu For haloethers, chronic toxicity to freshwater aquatic life has been observed at concentrations as low as 122 µg/l. epa.gov

Studies on polychlorinated diphenyl ethers (PCDEs), a class of compounds to which this compound belongs, have shown that they can cause a range of adverse effects in organisms, including growth retardation and increased mortality. mdpi.com During the early life stages of fish, PCDEs have been linked to growth inhibition, deformities, and death. mdpi.com The persistence of compounds like this compound in natural surface waters, coupled with their potential for bioaccumulation in fish, highlights the importance of understanding their chronic effects. epa.gov

Mammalian Metabolism and Biological Fate of this compound

The way in which mammals process and eliminate this compound is crucial for understanding its potential biological impact. Metabolic processes can transform the compound into various other substances, some of which may be more or less toxic than the parent compound.

Metabolic Conversion Pathways in Vivo and in Vitro

In vivo and in vitro studies on rats have been instrumental in elucidating the metabolic fate of this compound. nih.gov Following intravenous administration, the compound is rapidly cleared from the blood. nih.gov The primary route of elimination is through excretion in urine and feces, with approximately 41% and 33% of the administered dose being excreted via these routes, respectively, within one week. nih.gov A smaller portion, about 5%, is excreted into the bile within the first hour. nih.gov

The majority of the radioactivity detected in the excreta is attributed to metabolites of this compound, rather than the unchanged compound itself. nih.gov This indicates that the compound undergoes significant biotransformation within the body. nih.gov

Formation of Hydroxylated Metabolites and Reactive Intermediates

A key metabolic transformation of this compound is hydroxylation, the addition of a hydroxyl (-OH) group. nih.gov The major metabolite identified is 4'-hydroxy-4-chlorodiphenyl ether, which accounts for at least 90% of the radioactivity found in the urine of rats. nih.gov This conversion is supported by in vitro studies using rat liver microsomes. nih.gov

The metabolism of polychlorinated biphenyls (PCBs), which are structurally similar to PCDEs, also predominantly involves hydroxylation. nih.gov In some cases, these hydroxylated metabolites can be further oxidized to form highly reactive species like (semi)quinones, which can bind to cellular components like proteins and DNA. nih.gov

Identification of Arene Oxide Formation in Biotransformation

The metabolic process of this compound is suggested to involve the formation of an arene oxide intermediate. nih.gov This is a reactive electrophilic species that can covalently bind to macromolecules such as microsomal proteins. nih.govnih.gov The formation of arene oxides is a critical step in the metabolism of many aromatic compounds and can be a precursor to the formation of hydroxylated metabolites. nih.gov While the formation of such reactive intermediates is often a step towards detoxification and excretion, it can also lead to toxic effects if the intermediates react with critical cellular targets. nih.govdiva-portal.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4'-hydroxy-4-chlorodiphenyl ether |

| Arene oxide |

| bis(2-chloroethyl) ether |

| 2-chloroethyl vinyl ether |

| Polychlorinated diphenyl ethers (PCDEs) |

| Polychlorinated biphenyls (PCBs) |

Endocrine Disruption and Reproductive Toxicology Related to this compound

This compound (4-CDE) is an environmental contaminant that has raised concerns due to its potential to interfere with the endocrine system, which is crucial for regulating a wide range of biological processes, including reproduction. Research has increasingly focused on understanding the specific ways in which this compound may exert toxic effects on reproductive health.

Effects on Endometriosis Models

Studies utilizing a mouse model of surgically induced endometriosis have provided evidence of the stimulating effects of 4-CDE on the condition. nih.govsemanticscholar.org Endometriosis is a gynecological disease characterized by the growth of endometrial-like tissue outside the uterus, often leading to pain and infertility. oup.com The growth and survival of this ectopic tissue are known to be dependent on estrogen. nih.gov

In one study, ovariectomized mice with surgically induced endometriosis were treated with 4-CDE. nih.govresearchgate.net The results demonstrated that repeated exposure to 4-CDE increased the survival rates of the endometriotic cysts. nih.gov This suggests that 4-CDE may mimic the effects of estrogen on these tissues, promoting their persistence and growth. nih.gov Another industrial compound, methoxychlor, which is a weakly estrogenic pesticide, has shown similar effects in rodent models of endometriosis. healthandenvironment.org These findings raise questions about the potential role of other estrogenic industrial chemicals in the development or severity of endometriosis. healthandenvironment.org

A notable increase in the formation of endometriotic cysts was observed in mice treated with 4-CDE compared to a control group. nih.govresearchgate.net The study also evaluated hepatic enzymes to confirm exposure and to understand the biotransformation of 4-CDE in the liver. nih.gov The estrogen-like activity of 4-CDE is a key factor in its ability to support the survival of endometriotic implants. nih.gov

Table 1: Effects of this compound on Endometriosis in a Mouse Model

| Treatment Group | Cyst Formation Rate |

|---|---|

| Vehicle Control | 8% |

| 4-CDE (150 mg/kg/d) | 60% |

| Estrone (positive control) | 90% |

Data sourced from a study on surgically induced endometriosis in mice. nih.govresearchgate.net

Potential for Immunosuppression and Hepatic Oxidative Stress

Polychlorinated diphenyl ethers (PCDEs), the class of compounds to which 4-CDE belongs, have been shown to elicit a range of adverse effects, including immunosuppression and hepatic oxidative stress. nih.govresearchgate.net Research indicates that exposure to certain PCDEs can lead to liver damage, characterized by enlarged nuclei, necrosis, and vacuolation of hepatocytes. researchgate.net

Studies on the broader class of PCDEs have demonstrated their potential to induce oxidative stress in the liver of mice and disrupt the balance of trace elements. encyclopedia.pub Furthermore, exposure to PCDEs during pregnancy has been linked to reproductive and developmental toxicity, including reduced survival of fetuses and pups. encyclopedia.pub While these findings relate to PCDEs as a group, they highlight the potential mechanisms through which individual congeners like 4-CDE may exert toxicity. The immune system's failure to clear misplaced endometrial tissue is also considered a factor in the survival of these implants. healthandenvironment.org

Analytical Methodologies for 4 Chlorodiphenyl Ether and Its Metabolites

Extraction and Sample Preparation Techniques for Diverse Environmental Matrices

The effective isolation of 4-chlorodiphenyl ether from complex environmental samples is a critical first step in its analysis. The choice of extraction and cleanup procedures is highly dependent on the sample matrix, whether it be water, soil, sediment, or biological tissues.

For aqueous samples with low particulate matter, liquid-liquid extraction (LLE) using solvents like methylene (B1212753) chloride is a common approach. well-labs.com Solid-phase extraction (SPE) offers an alternative that reduces solvent consumption and can pre-concentrate the analyte. mdpi.comlcms.cz SPE cartridges packed with materials such as styrene-divinylbenzene (SDB-L) or C18 are effective for isolating organic analytes from water. lcms.cz

Solid samples like soil and sediment typically require more rigorous extraction methods. Soxhlet extraction , ultrasonic extraction, and accelerated solvent extraction (ASE) have all been successfully employed. mdpi.com A common practice for solid samples involves initial drying, often with sodium sulfate, followed by homogenization to ensure efficient extraction. mdpi.com For bee pollen, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been developed, which involves extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) cleanup step using an enhanced matrix removal lipid sorbent. uva.es

Cleanup of the initial extract is essential to remove interfering co-extractives that can affect chromatographic analysis and detection. Techniques such as acid treatment or column chromatography using adsorbents like Florisil, silica (B1680970) gel, or alumina (B75360) are frequently used to remove lipids and other matrix components. mdpi.comlcms.cz For instance, a multi-stage silica chromatographic column with layers of silver nitrate-silica, sodium hydroxide-silica, and sulfuric acid-silica can be used for cleanup. oup.com

| Matrix | Extraction Technique | Cleanup Method | Key Considerations |

| Water | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | SPE, Column Chromatography (Florisil, Silica Gel) | SPE can concentrate analytes and reduce solvent use. mdpi.comlcms.cz |

| Soil/Sediment | Soxhlet Extraction, Ultrasonic Extraction, Accelerated Solvent Extraction (ASE) | Column Chromatography (Florisil, Silica Gel, Alumina), Acid Treatment | Requires initial drying and homogenization. mdpi.com |

| Biota (e.g., tissue, bee pollen) | Soxhlet Extraction, QuEChERS | Gel Permeation Chromatography (GPC), dSPE with EMR-Lipid | Lipid removal is a primary concern. mdpi.comuva.es |

Chromatographic Separation and Detection Methods

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other compounds in the extract, followed by detection and quantification.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas chromatography coupled with mass spectrometry (GC/MS) is a cornerstone for the analysis of semi-volatile organic compounds like this compound. mdpi.comgcms.cz The compound is introduced into the GC, where it is separated from other components on a capillary column, often a DB-5ms or similar, before being detected by the mass spectrometer. hpst.czgcms.cz

The U.S. Environmental Protection Agency (EPA) Method 8270 provides a widely accepted framework for the analysis of semivolatile organic compounds by GC/MS, and this compound is included in its target analyte list. gcms.czepa.gov This method outlines stringent quality control criteria, including the use of tuning standards to verify the performance of the GC/MS system. gcms.cz For enhanced sensitivity, especially for trace-level analysis, gas chromatography/triple quadrupole mass spectrometry (GC/MS/MS) can be utilized. hpst.cz

A study on plasticizers in bee pollen utilized GC-MS for the determination of this compound, achieving limits of detection and quantification of 0.2–17.2 μg kg−1 and 0.5–57.5 μg kg−1, respectively. uva.es

High-Performance Liquid Chromatography (HPLC) Techniques

High-performance liquid chromatography (HPLC) provides a powerful alternative and complementary technique to GC for the analysis of this compound and its metabolites. text2fa.ir Reversed-phase HPLC is a common mode used for such separations. dovepress.comasianpubs.org In this technique, a nonpolar stationary phase (like a C8 or C18 column) is used with a more polar mobile phase. asianpubs.orgresearchgate.net

HPLC is particularly useful for analyzing degradation products that may be more polar and less volatile than the parent compound. asm.org For example, HPLC has been used to separate and identify hydroxylated metabolites of diphenyl ethers formed during biodegradation. researchgate.net The choice of detector is crucial, with diode array detectors (DAD) or mass spectrometers (LC/MS) providing spectral information for compound identification. dovepress.com

Specialized Techniques for Halogenated Diphenyl Ethers (e.g., HRGC/ECD, HRGC/NCI/MS)

For the analysis of halogenated compounds like this compound, specialized high-resolution gas chromatography (HRGC) techniques offer enhanced separation and sensitivity. When coupled with an electron capture detector (ECD), which is highly sensitive to halogenated compounds, very low detection limits can be achieved. epa.govepa.gov However, the ECD is not specific and may respond to other electronegative compounds, necessitating confirmation with a different column or a mass spectrometer. epa.gov

High-resolution gas chromatography combined with high-resolution mass spectrometry (HRGC/HRMS) is considered a gold standard for the analysis of halogenated diphenyl ethers due to its high sensitivity and specificity. mdpi.comoup.com Another powerful technique is HRGC coupled with negative chemical ionization mass spectrometry (HRGC/NCI/MS). well-labs.com NCI is particularly sensitive for brominated and chlorinated compounds. well-labs.comnih.gov These specialized methods are crucial for detecting trace levels of these compounds in complex environmental matrices and for differentiating between various congeners of halogenated diphenyl ethers. oup.comwell-labs.com

| Technique | Principle | Advantages | Considerations |

| GC/MS | Separation by volatility and polarity in a gas phase, detection by mass-to-charge ratio. gcms.cz | Robust, widely available, established methods (e.g., EPA 8270). gcms.czepa.gov | May require derivatization for some metabolites. |

| HPLC | Separation by partitioning between a liquid mobile phase and a solid stationary phase. text2fa.ir | Suitable for polar and non-volatile compounds, versatile. text2fa.irasm.org | Can have lower resolution than GC for some compounds. |

| HRGC/ECD | High-resolution separation with a detector highly sensitive to halogens. epa.gov | Very low detection limits for halogenated compounds. epa.gov | Non-specific, requires confirmation. epa.gov |

| HRGC/NCI/MS | High-resolution separation with sensitive and selective detection for halogenated compounds. well-labs.com | Excellent sensitivity and selectivity. well-labs.comnih.gov | More complex and expensive instrumentation. |

Quantification and Identification of this compound Degradation Products

The identification and quantification of the degradation products of this compound are essential for understanding its environmental fate. Both biotic and abiotic processes can transform this compound into various metabolites.

Bacterial degradation studies have shown that Sphingomonas sp. can metabolize this compound. asm.org The degradation pathway often involves dioxygenolytic attack, leading to the formation of corresponding phenols and catechols. asm.orgasm.org For instance, the biodegradation of this compound can yield 4-chlorophenol (B41353) and catechol. mdpi.com The white-rot fungus Trametes versicolor has been shown to transform this compound into hydroxylated products, such as 2-hydroxy-4'-chlorodiphenyl ether and 4-hydroxy-4'-chlorodiphenyl ether. researchgate.net

Photodegradation is another important transformation pathway. Photolysis of this compound in aqueous solutions can lead to the formation of 4-hydroxydiphenyl ether. chemicalbook.com In methanolic solutions, dechlorination to diphenyl ether has been observed upon UV irradiation. chemicalbook.com

The analysis of these degradation products often involves a combination of chromatographic and spectroscopic techniques. GC/MS and HPLC are used to separate the metabolites, and their identification is confirmed by comparing their retention times and mass spectra to those of authentic standards. asm.orgresearchgate.net In some cases, derivatization is necessary to make the polar metabolites amenable to GC analysis.

| Degradation Pathway | Identified Products | Analytical Method(s) |

| Bacterial Biodegradation | 4-chlorophenol, catechol, 2-hydroxy-4'-chlorodiphenyl ether, 4-hydroxy-4'-chlorodiphenyl ether. researchgate.netmdpi.com | HPLC, GC/MS. asm.orgresearchgate.net |

| Photodegradation | 4-hydroxydiphenyl ether, diphenyl ether. chemicalbook.com | GC/MS. chemicalbook.com |

Synthesis and Derivatization of 4 Chlorodiphenyl Ether for Research Applications

Synthetic Routes for 4-Chlorodiphenyl Ether and its Analogs

The primary method for synthesizing this compound and its analogs is the Ullmann condensation, a copper-catalyzed reaction between a phenoxide and an aryl halide. organic-chemistry.orgarkat-usa.orgnih.gov This reaction is versatile and can be adapted to produce a wide range of diaryl ethers with various substitution patterns.

A common approach involves the reaction of an alkali metal phenoxide with a halogenated benzene (B151609) derivative. For instance, this compound can be synthesized by reacting potassium phenoxide with p-fluorochlorobenzene in a high-boiling polar solvent like N-methyl-2-pyrrolidinone at reflux temperatures. google.com The general Ullmann-type reaction for aryl ether synthesis can be represented as:

Ar-X + Ar'-OM → Ar-O-Ar' + MX

Where:

Ar and Ar' are aryl groups

X is a halogen (typically I or Br, but Cl and F can be used with activated substrates)

M is an alkali metal (e.g., K, Na)

The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl > F. However, the presence of electron-withdrawing groups on the aryl halide can enhance the reactivity of less reactive halides like chlorides. nih.gov Catalysts for the Ullmann condensation typically involve copper (I) salts, such as cuprous iodide (CuI) or cuprous bromide (CuBr), and the reactions are often carried out in the presence of a base like potassium carbonate. arkat-usa.org

The synthesis of various chlorinated diphenyl ether analogs, such as 3,4'-dichlorodiphenyl ether, can be achieved by selecting the appropriate starting materials. For example, this compound can be prepared from 1,3-dichlorobenzene (B1664543) and 4-chlorophenol (B41353) or from 1,4-dichlorobenzene (B42874) and 3-chlorophenol. nj.gov The reaction conditions, including the choice of solvent, catalyst, and temperature, can be optimized to achieve high yields and selectivity. nj.gov

Below is an interactive data table summarizing various synthetic approaches for this compound and its analogs based on the Ullmann condensation.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield | Reference |

| Potassium phenoxide | p-Fluorochlorobenzene | N-methyl-2-pyrrolidinone | This compound | 54% | google.com |

| Sodium 4-chlorophenolate | p-Chloronitrobenzene | Liquid ammonia | 4-Chloro-4'-nitrodiphenyl ether | 92.3% | Not specified |

| Phenol (B47542) | 4-Chloroiodobenzene | Copper catalyst | This compound | 90% | Not specified |

| 3-Chlorophenol | 1,4-Dichlorobenzene | CuO / Dimethylacetamide | 3,4'-Dichlorodiphenyl ether | High | nj.gov |

Synthesis of this compound Derivatives as Analytical Standards

The accurate quantification of environmental contaminants, such as polybrominated diphenyl ethers (PBDEs), relies heavily on the use of analytical standards. Derivatives of this compound, particularly those with additional halogen substitutions, are synthesized for this purpose, serving as internal and surrogate standards in analytical methods like gas chromatography-mass spectrometry (GC-MS).

Preparation of Halogenated Diphenyl Ether Internal Standards (e.g., Cl-BDE-208)

A notable example of a halogenated diphenyl ether derivative used as an analytical standard is 4'-chloro-2,2',3,3',4,5,5',6,6'-nonabromodiphenyl ether, often abbreviated as Cl-BDE-208. This compound is structurally similar to the highly brominated diphenyl ethers found as flame retardants in various consumer products. acs.orgacs.org

The synthesis of Cl-BDE-208 can be achieved through the perbromination of this compound. acs.orgacs.org This process involves treating this compound with an excess of bromine in the presence of a catalyst, leading to the substitution of all available hydrogen atoms on the phenyl rings with bromine atoms. The resulting molecule contains one chlorine atom and nine bromine atoms.

The synthesis of other polyhalogenated diphenyl ethers for use as analytical standards can be accomplished through various coupling reactions. For instance, fluorinated polybrominated diphenyl ethers (F-PBDEs) have been synthesized as potential internal standards. nih.gov These syntheses often employ coupling reactions between different halogenated starting materials to achieve the desired substitution pattern. The development of synthetic methods for a wide range of polyhalogenated diphenyl ethers is crucial for providing the necessary authentic standards for analytical, toxicological, and stability studies. acs.orgacs.org

Utility of Surrogate Standards in Environmental Analysis

In environmental analysis, especially for trace organic contaminants, the sample preparation process can be complex and may lead to the loss of the target analyte. nih.gov Surrogate standards are compounds that are chemically similar to the analytes of interest but are not expected to be present in the environmental samples being analyzed. torrentlab.comusgs.gov These standards are added to the sample in a known amount before any extraction or cleanup steps. torrentlab.com

By measuring the recovery of the surrogate standard at the end of the analytical procedure, analysts can estimate the efficiency of the sample preparation process and correct for any losses of the target analytes. torrentlab.com This is particularly important for ensuring the accuracy and reliability of the analytical data. Low recoveries of the surrogate may indicate a problem with the extraction or a matrix interference effect, where other components in the sample interfere with the analysis. torrentlab.comusgs.gov

Halogenated diphenyl ether derivatives, such as Cl-BDE-208, are excellent surrogate standards for the analysis of PBDEs. unito.it Their structural similarity to the target PBDEs means they behave similarly during extraction, cleanup, and chromatographic analysis. unito.it This ensures that any losses or matrix effects experienced by the surrogate are representative of those affecting the target analytes. The use of such surrogate standards is a critical component of quality control in environmental laboratories, helping to produce high-quality, defensible data on the levels of persistent organic pollutants in the environment. nih.govnih.gov

Q & A

Q. How is 4-Chlorodiphenyl ether synthesized and characterized for research purposes?

Methodological Answer: this compound is typically synthesized via nucleophilic aromatic substitution, where a chlorine atom replaces a hydroxyl group on diphenyl ether. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>99%), and mass spectrometry (MS) for molecular weight verification. Key physical properties include a boiling point of 161–162°C at 19 mmHg, density of 1.193 g/mL at 25°C, and refractive index (n20/D) of 1.587 . For dehalogenation studies, thermal treatment at 375°C over CaO/Ca(OH)₂ is used to assess reactivity .

Q. What analytical methods utilize this compound as an internal standard?

Methodological Answer: this compound serves as an internal standard in gas chromatography-mass spectrometry (GC/MS) and HPLC for quantifying highly brominated diphenyl ethers (e.g., Cl-BDE-208). Calibration involves spiking known concentrations into samples, followed by extraction with dichloromethane or hexane. Separation is achieved using DB-5MS capillary columns (GC/MS) or C18 reverse-phase columns (HPLC), with detection limits in the ng/mL range .

Q. What are the environmental implications of this compound as an estrogenic contaminant?

Methodological Answer: In vivo studies on B6C3F1 mice demonstrate that repeated intraperitoneal injections of this compound (10–100 mg/kg) promote endometrial implant growth, suggesting estrogenic activity. Environmental monitoring involves measuring bioaccumulation in aquatic organisms using ¹⁴C-labeled isotopes and assessing acute/chronic toxicity (e.g., LC₅₀ in fish models) .

Advanced Research Questions

Q. How can researchers resolve contradictions between environmental persistence and degradation data for this compound?

Methodological Answer: Contradictions arise from varying degradation conditions:

- Chemical degradation : 375°C with CaO/Ca(OH)₂ achieves complete dehalogenation .

- Microbial degradation : Coriolus versicolor (white-rot fungus) hydroxylates this compound to 4-chloro-4'-hydroxydiphenyl ether, which is further metabolized to 4-chlorophenol. Cytochrome P450 inhibitors (e.g., piperonyl butoxide) block hydroxylation, confirming enzymatic pathways .

Experimental design should compare half-lives under controlled aerobic/anaerobic conditions and validate degradation intermediates via HPLC or LC-MS .